molecular formula C5H16N2O2SSi B8309015 N,N-dimethyl-N'-trimethylsilylsulfamide

N,N-dimethyl-N'-trimethylsilylsulfamide

Cat. No.: B8309015
M. Wt: 196.35 g/mol
InChI Key: XQHMRRQRXJYZKK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-trimethylsilylsulfamide is a sulfamide derivative characterized by a dimethylamino group (-N(CH₃)₂) and a trimethylsilyl (-Si(CH₃)₃) substituent on the sulfamide backbone (S(O)₂(NR₂)₂). Sulfamides are known for their versatility in organic synthesis, coordination chemistry, and biocidal applications, with substituents critically influencing reactivity and function .

Properties

Molecular Formula

C5H16N2O2SSi

Molecular Weight

196.35 g/mol

IUPAC Name

[methyl(trimethylsilylsulfamoyl)amino]methane

InChI

InChI=1S/C5H16N2O2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H,1-5H3

InChI Key

XQHMRRQRXJYZKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key sulfamide derivatives:

Compound Name Molecular Formula Substituents (N', N'') Molecular Weight Key Applications/Properties
N,N-Dimethyl-N'-trimethylsilylsulfamide* C₅H₁₇N₂O₂SSi -N(CH₃)₂, -Si(CH₃)₃ ~220.4 Organometallic synthesis, potential silicone-based materials
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S -N(CH₃)₂, -C₆H₅ 200.26 Fungicide intermediate, environmental metabolite
Dichlofluanid (N,N-Dimethyl-N'-phenyl-N'-fluorodichloromethylthio/sulfamide) C₉H₁₁Cl₂FN₂O₂S₂ -N(CH₃)₂, -SC(Cl)₂F, -C₆H₅ 347.23 Marine antifouling agent, wood preservative
N,N-Dimethyl-N'-p-tolylsulfamide C₉H₁₄N₂O₂S -N(CH₃)₂, -C₆H₄CH₃ 214.29 Antimicrobial agent, research chemical

*Hypothetical data inferred from related compounds.

Reactivity and Stability

  • This group also facilitates silicon-mediated reactions, such as coordination with transition metals (e.g., tungsten in ) .
  • Phenyl and Tolyl Groups : Electron-withdrawing aromatic substituents (e.g., in N,N-dimethyl-N'-phenylsulfamide) increase electrophilicity at the sulfonyl center, enhancing reactivity in substitution reactions. These groups are pivotal in biocidal activity due to their interaction with fungal enzymes .
  • Halogenated Thioethers : In dichlofluanid, the -SC(Cl)₂F moiety is critical for antifungal action, releasing biocidal thiophosgene upon hydrolysis. Trimethylsilyl lacks such labile bonds, suggesting lower biocidal efficacy but greater hydrolytic stability .

Research Findings and Key Insights

  • Thermal and Chemical Stability : Trimethylsilyl groups confer thermal stability, as seen in silicone polymers. This contrasts with halogenated sulfamides, which degrade under UV light or hydrolysis to release active agents .
  • Toxicity Profile : Phenylsulfamides like dichlofluanid are regulated due to ecological toxicity, whereas trimethylsilyl derivatives may pose lower acute toxicity but require further study .

Preparation Methods

Step 1: Dimethylation of Sulfamide

Sulfamide is treated with methyl iodide in the presence of potassium carbonate (K2_2CO3_3) to yield N,N-dimethylsulfamide:
H2NSO2NH2+2CH3IK2CO3(CH3)2NSO2NH2+2HI\text{H}_2\text{NSO}_2\text{NH}_2 + 2 \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{(CH}_3\text{)}_2\text{NSO}_2\text{NH}_2 + 2 \text{HI}
Conditions :

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Temperature: 80°C for 12 hours

  • Yield: 65–75%

Step 2: Silylation with BSA

N,N-Dimethylsulfamide undergoes silylation using BSA, a non-corrosive alternative to TMSCI:
(CH3)2NSO2NH2+Me3Si-O-CMe=NSiMe3(CH3)2NSO2NHSiMe3+MeCONHSiMe3\text{(CH}_3\text{)}_2\text{NSO}_2\text{NH}_2 + \text{Me}_3\text{Si-O-CMe=NSiMe}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NSO}_2\text{NHSiMe}_3 + \text{MeCONHSiMe}_3
Optimized Parameters :

  • Temperature : 80–100°C (avoids BSA decomposition)

  • Molar ratio : 1:1.3 sulfamide:BSA

  • Solvent : Benzene or solvent-free

Table 2: Two-Step Synthesis Performance

MetricValueSource Reference
Overall Yield60–70%
Reaction Time3–4 hours (Step 2)
By-Product UtilityMeCONHSiMe3_3 (reusable)

Industrial-Scale Considerations

The patent method for N-methyl-N-trimethylsilyl trifluoroacetamide provides insights into scalability:

Corrosion Avoidance

BSA-based routes eliminate corrosive TMSCI, reducing equipment costs.

Filtration Elimination

Unlike TMSCI methods, BSA reactions produce no solid by-products (e.g., Et3_3N·HCl), bypassing filtration and associated yield losses.

Solvent Recovery

Benzene or hexane solvents are reclaimed via distillation, enhancing cost efficiency.

Emerging Techniques

Microwave-Assisted Silylation

Preliminary studies suggest microwave irradiation (100°C, 30 minutes) accelerates silylation, though yields remain comparable to conventional heating.

Solid-Phase Synthesis

Immobilized sulfamide derivatives on silica gel enable reusable systems, reducing reagent waste .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N,N-dimethyl-N'-trimethylsilylsulfamide, and how do reaction conditions optimize yield?

  • Methodological Answer : The synthesis of This compound typically involves silylation reactions using trimethylsilyl chloride or analogous reagents. For example, in studies of structurally related sulfamides, silylation occurs under anhydrous conditions with catalysts like triethylamine to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric ratios of silylating agents are critical for minimizing side reactions. Evidence from similar sulfamide-metal complexes shows that excess silylating agents improve yields by ensuring complete substitution at the sulfamide nitrogen .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect residual amine groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. The trimethylsilyl group appears as a singlet at ~0.1–0.3 ppm in ¹H NMR, while sulfamide protons resonate downfield (δ 3.0–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns. For example, the molecular ion [M+H]⁺ should match C₆H₁₈N₂O₂SSi (exact mass: 234.08 Da) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves steric effects of the trimethylsilyl group and confirms bond angles/geometry. Prior studies on analogous sulfamide-metal complexes (e.g., tungsten coordination) used this method to validate octahedral coordination environments .

Advanced Research Questions

Q. How does density functional theory (DFT) predict the reactivity of This compound in coordination chemistry?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and charge transfer dynamics. For example, studies on charge-transfer stilbene derivatives demonstrate that electron-withdrawing groups (e.g., trimethylsilyl) lower LUMO energy, enhancing electrophilicity at the sulfamide sulfur. This predicts preferential coordination to Lewis acidic metals (e.g., W, Mo) .
  • Validation : Compare computational results with experimental data (e.g., X-ray bond lengths, UV-Vis absorption spectra). Discrepancies >0.05 Å in bond lengths may indicate solvation effects not accounted for in gas-phase DFT models.

Q. What strategies resolve contradictions in reported reaction outcomes involving This compound (e.g., variable coordination modes)?

  • Methodological Answer :

  • Controlled Variable Analysis : Systematically vary reaction parameters (solvent polarity, temperature, metal precursors). For instance, polar aprotic solvents (DMF, DMSO) may favor monodentate coordination, while nonpolar solvents promote bridging sulfamide ligands .
  • Spectroscopic Monitoring : Use in situ Raman spectroscopy to detect intermediate species. Conflicting reports on product stoichiometry (e.g., 1:1 vs. 2:1 metal-sulfamide ratios) often arise from uncharacterized intermediates.
  • Cross-Study Comparison : Reconcile divergent findings by standardizing characterization protocols (e.g., identical NMR solvents, calibration methods for crystallography).

Q. How does the steric bulk of the trimethylsilyl group influence coordination behavior with transition metals?

  • Methodological Answer : The trimethylsilyl group imposes steric hindrance, restricting access to the sulfamide sulfur lone pairs. In tungsten complexes, this results in distorted octahedral geometries and longer metal-sulfur bonds (e.g., 2.45 Å vs. 2.30 Å in non-silylated analogs). Competitive experiments with smaller silyl groups (e.g., TMS vs. TES) quantify steric effects via ligand displacement kinetics .

Q. What analytical approaches track environmental transformation products of This compound in ecological studies?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with electrospray ionization (ESI) to detect hydrolyzed products (e.g., N,N-dimethylsulfamide). Monitor for characteristic fragments (e.g., m/z 139 for desilylated species) .
  • Degradation Studies : Expose the compound to UV light or soil microbiota to simulate environmental breakdown. Quantify degradation kinetics using pseudo-first-order models and identify metabolites via GC-MS/MS .

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